7H-Purine-2,6-diamine bis(sulfate)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7H-Purine-2,6-diamine bis(sulfate): . It is a derivative of purine, a heterocyclic aromatic organic compound that is widely found in nature and is a fundamental component of nucleic acids.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 7H-Purine-2,6-diamine bis(sulfate) involves the reaction of 2,6-diaminopurine with sulfuric acid. One method involves adding 2,6-diaminopurine to a mixture of hydrofluoric acid and pyridine at about 15°C, followed by cooling the reactor content to -15°C .
Industrial Production Methods: Industrial production methods for 7H-Purine-2,6-diamine bis(sulfate) are not well-documented in the public domain. the synthesis typically involves large-scale chemical reactions under controlled conditions to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions: 7H-Purine-2,6-diamine bis(sulfate) undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.
Substitution: This reaction involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions: Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The conditions vary depending on the specific reaction but generally involve controlled temperatures and pH levels.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield purine derivatives with additional oxygen-containing functional groups, while reduction may yield more hydrogenated forms of the compound.
Scientific Research Applications
Chemistry: In chemistry, 7H-Purine-2,6-diamine bis(sulfate) is used as a reagent in various organic synthesis reactions .
Biology: In biology, it is used in the study of nucleic acids and their analogs. It has been used to investigate the role of purine derivatives in DNA and RNA structures .
Medicine: It has been shown to cause cell cycle arrest in cancer cells, making it a potential candidate for anticancer therapies .
Industry: In industry, it is used in the production of various biochemical reagents and as a starting material for the synthesis of more complex organic compounds .
Mechanism of Action
The mechanism of action of 7H-Purine-2,6-diamine bis(sulfate) involves its interaction with nucleic acids. It can incorporate into DNA and RNA, potentially disrupting their normal functions. This disruption can lead to cell cycle arrest and apoptosis in cancer cells . The molecular targets include various enzymes involved in nucleic acid synthesis and repair, such as DNA polymerases and ribonucleotide reductases .
Comparison with Similar Compounds
- 2-Amino-6-chloropurine
- 7H-Purin-2-amine
- 6-(Methylthio)-7H-purin-2-amine
- 2-Amino-6-methoxypurine
- 6,8-Dichloro-7H-purin-2-ylamine
Comparison: 7H-Purine-2,6-diamine bis(sulfate) is unique in its ability to cause cell cycle arrest in cancer cells, which is not a common feature among all purine derivatives. Its bis(sulfate) form also enhances its solubility and stability, making it more suitable for various biochemical applications .
Properties
Molecular Formula |
C5H10N6O8S2 |
---|---|
Molecular Weight |
346.3 g/mol |
IUPAC Name |
7H-purine-2,6-diamine;sulfuric acid |
InChI |
InChI=1S/C5H6N6.2H2O4S/c6-3-2-4(9-1-8-2)11-5(7)10-3;2*1-5(2,3)4/h1H,(H5,6,7,8,9,10,11);2*(H2,1,2,3,4) |
InChI Key |
HIWXXLHSNSJYPC-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=NC(=NC(=C2N1)N)N.OS(=O)(=O)O.OS(=O)(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.